

An In-depth Technical Guide on the Crystal Structure of Lead(II) Bromide

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This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of **Lead(II)** bromide (PbBr₂). The document details the crystallographic information at ambient and high pressures, presents a detailed methodology for its experimental determination via X-ray diffraction, and summarizes key quantitative data in a structured format.

Introduction to Lead(II) Bromide Crystal Structure

Lead(II) bromide (PbBr₂) is an inorganic compound that, at standard conditions, exists as a white crystalline solid. Its crystal structure is a key determinant of its physical and chemical properties, which are of interest in various applications, including as a precursor for perovskite solar cells and in acousto-optic devices.[1][2][3]

At ambient pressure and temperature, PbBr₂ adopts an orthorhombic crystal structure.[2][4][5] It is isomorphous with the mineral cotunnite (PbCl₂), meaning they share the same crystal structure.[4][6] This structure is characterized by the space group Pnma (No. 62).[4][5] In this arrangement, each lead ion (Pb²⁺) is coordinated by nine bromide ions (Br⁻).[4] The coordination geometry is described as a distorted tricapped trigonal prism.[4] However, the Pb-Br distances are not all equal; seven of these bonds are shorter, while two are significantly longer, leading some to describe the coordination as (7+2).[4]



Under high pressure, **Lead(II) bromide** undergoes a series of phase transitions to different crystal structures.[1] A predicted pressure-driven phase transition sequence is as follows:

- 0-52 GPa: Orthorhombic (Pnma)
- 52-80 GPa: Tetragonal (I4/mmm)
- 80–153.5 GPa: Orthorhombic (Cmca)
- 153.5–200 GPa: Orthorhombic (Immm)[1]

Quantitative Crystallographic Data

The crystallographic parameters for **Lead(II)** bromide under various conditions are summarized in the tables below.

Table 1: Crystal Structure and Lattice Parameters of PbBr2 at Ambient Pressure

Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Form ula Units (Z)	Refer ence
Orthor hombi c	Pnma (No. 62)	8.059	9.540	4.7319	90	90	90	4	[4]
Orthor hombi c	Pnma (No. 62)	4.74	8.13	9.88	90	90	90	4	[5]

Note: Discrepancies in lattice parameter values and axis assignments can arise from different experimental conditions and conventions in crystallographic reporting.

Table 2: Atomic Coordinates for PbBr2 in the Pnma Space Group



Atom	Wyckoff Position	х	у	z	Reference	
Pb	4c	0.25000	0.23348	0.42251	[5]	
Br1	4c	0.25000	0.00906	0.65618	[5]	
Br2	4c	0.75000	0.85872	0.91377	[5]	

Table 3: High-Pressure Crystal Structures and Lattice Parameters of PbBr2

Press ure (GPa)	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Refer ence
60	Tetrag onal	I4/mm m	3.999	3.999	10.686	90	90	90	[1]
100	Orthor hombi c	Cmca	6.840	7.378	7.378	90	90	90	[1]
200	Orthor hombi c	lmmm	3.498	6.425	6.865	90	90	90	[1]

Experimental Protocol: Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of **Lead(II) bromide** is primarily achieved through single-crystal or powder X-ray diffraction (XRD). The following protocol outlines the key steps in this process.

- 3.1. Sample Preparation: Synthesis and Crystal Growth
- Synthesis: **Lead(II) bromide** can be synthesized by reacting a soluble lead(II) salt, such as lead(II) nitrate (Pb(NO₃)₂), with a bromide salt, like sodium bromide (NaBr), in an aqueous



solution. The low solubility of PbBr2 in cold water causes it to precipitate out.[4]

- Crystal Growth: For single-crystal XRD, high-quality crystals are essential. This can be achieved by methods such as:
 - Slow Evaporation: Dissolving the synthesized PbBr₂ powder in boiling water (where it is more soluble) and allowing the solution to cool and evaporate slowly.[4]
 - Bridgman Method: Growing crystals from the melt in a Bridgman furnace, which can produce large single crystals suitable for various characterizations.

3.2. Data Collection: Single-Crystal X-ray Diffraction

- Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope for its sharp edges and lack of visible defects. It is then mounted on a goniometer head.
- Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for precise crystal rotation, and a detector.
- Data Acquisition: The crystal is cooled (often to ~100 K) to reduce thermal vibrations of the atoms. It is then rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations. Each pattern consists of a set of diffraction spots of varying intensities.

3.3. Data Processing and Structure Solution

- Data Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection. Corrections are applied for factors like background noise and absorption.
- Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell (the lattice parameters).
- Space Group Determination: Systematic absences in the diffraction pattern (reflections that are predicted but not observed) are used to identify the crystal's space group.



- Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
- Structure Refinement: The positions of the atoms from the initial model are adjusted to best fit the experimental diffraction data. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

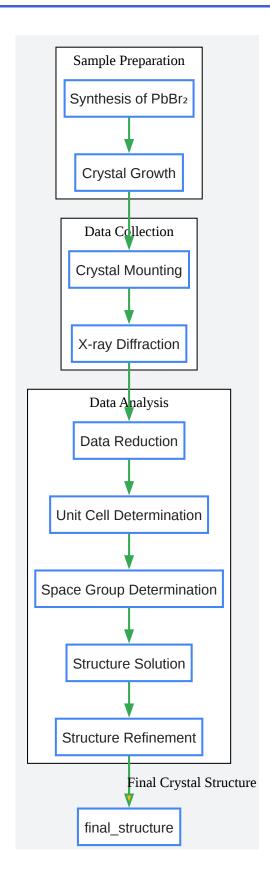
3.4. Powder X-ray Diffraction

For powder XRD, a polycrystalline sample is used. The diffracted X-rays form a pattern of concentric cones, which are detected as a 1D plot of intensity versus diffraction angle (20). This pattern is a fingerprint of the crystal structure and can be used for phase identification by comparison to databases or for structure refinement using methods like Rietveld refinement.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the hierarchical relationship of crystallographic data.

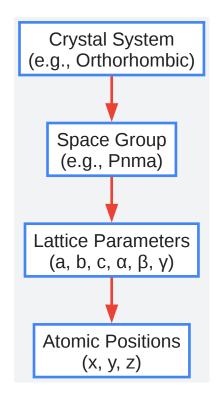




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Figure 1: Experimental workflow for crystal structure determination.





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Figure 2: Hierarchy of crystallographic data.

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